3-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol
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Overview
Description
3-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is an organic compound that features a phenol group, a pyrazole ring, and an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol can be achieved through a multi-step process. One common method involves the reaction of 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde with 3-aminomethylphenol under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
3-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde
- 3-aminomethylphenol
- 2-amino-2-methylpropan-1-ol
Uniqueness
3-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is unique due to its combination of a phenol group, a pyrazole ring, and an aminomethyl linkage. This structural arrangement imparts distinct chemical and biological properties that are not observed in the individual similar compounds.
Properties
Molecular Formula |
C15H21N3O |
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Molecular Weight |
259.35 g/mol |
IUPAC Name |
3-[[(2-methyl-5-propan-2-ylpyrazol-3-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C15H21N3O/c1-11(2)15-8-13(18(3)17-15)10-16-9-12-5-4-6-14(19)7-12/h4-8,11,16,19H,9-10H2,1-3H3 |
InChI Key |
XIXFHMOJEFXSKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CNCC2=CC(=CC=C2)O)C |
Origin of Product |
United States |
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